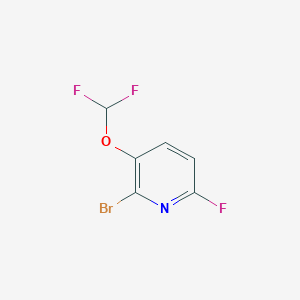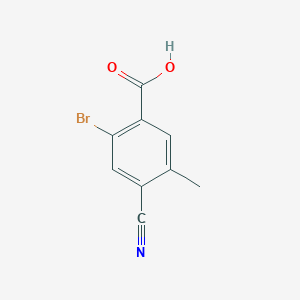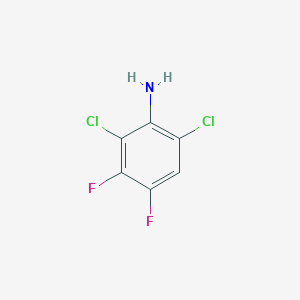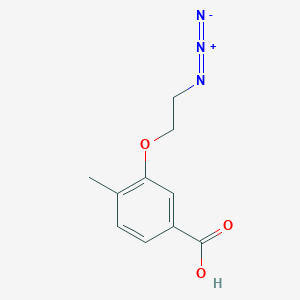
3-Oxo-4-(2-methoxyphenyl)butanoyl chloride
Overview
Description
3-Oxo-4-(2-methoxyphenyl)butanoyl chloride: is a versatile chemical compound with the molecular formula C11H11ClO3 . This compound is known for its unique properties and is widely used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride typically involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate.
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
Chlorinating Agent: Thionyl chloride or oxalyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 2-methoxybenzaldehyde and ethyl acetoacetate.
Catalysts: Acid or base catalysts to facilitate the reaction.
Purification: Distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(2-methoxyphenyl)butanoyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: 3-Oxo-4-(2-methoxyphenyl)butanoic acid.
Reduction: 3-Hydroxy-4-(2-methoxyphenyl)butanol.
Substitution: 3-Oxo-4-(2-methoxyphenyl)butanamide or 3-Oxo-4-(2-methoxyphenyl)butanoate.
Scientific Research Applications
3-Oxo-4-(2-methoxyphenyl)butanoyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular pathways involved include:
Nucleophilic Attack: The carbonyl carbon is attacked by nucleophiles, leading to the formation of new bonds.
Intermediate Formation: Formation of tetrahedral intermediates during the reaction.
Product Release: Elimination of chloride ion and formation of the final product.
Comparison with Similar Compounds
3-Oxo-4-(2-methoxyphenyl)butanoyl chloride can be compared with similar compounds such as:
3-Oxo-4-(4-methoxyphenyl)butanoyl chloride: Similar structure but with a different position of the methoxy group.
3-Oxo-4-(2-chlorophenyl)butanoyl chloride: Similar structure but with a chlorine substituent instead of a methoxy group.
3-Oxo-4-(2-hydroxyphenyl)butanoyl chloride: Similar structure but with a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific reactivity and the position of the methoxy group, which influences its chemical behavior and applications.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-10-5-3-2-4-8(10)6-9(13)7-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHAXBVDNPTUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate](/img/structure/B1410922.png)
![1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride](/img/structure/B1410924.png)

